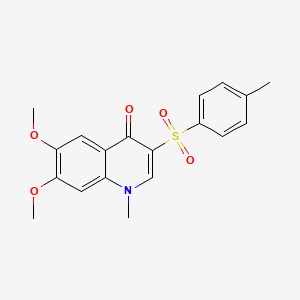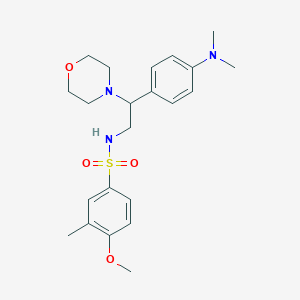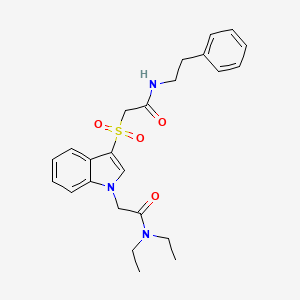![molecular formula C19H20N4O2 B2426362 4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine CAS No. 2418648-74-3](/img/structure/B2426362.png)
4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPAP and is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is involved in the metabolism of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain, inflammation, and mood regulation.
Mecanismo De Acción
MPAP is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is involved in the metabolism of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting MAGL, MPAP increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the subsequent modulation of various physiological processes.
Biochemical and physiological effects:
MPAP has been shown to have potent anti-inflammatory and analgesic effects. It has also been shown to have potential applications in the treatment of anxiety and depression. MPAP has been shown to increase the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the subsequent modulation of various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAP has several advantages for lab experiments. It is a potent and selective inhibitor of MAGL, making it a valuable tool for studying the endocannabinoid system. MPAP has also been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and neuropathic pain conditions. However, MPAP also has some limitations for lab experiments. It is a complex compound that requires a complex synthesis process, which can be time-consuming and expensive. Additionally, the effects of MPAP on the endocannabinoid system can be complex and difficult to interpret, making it challenging to draw clear conclusions from lab experiments.
Direcciones Futuras
There are several future directions for the study of MPAP. One potential direction is the further exploration of its potential applications in the treatment of various inflammatory and neuropathic pain conditions. Another potential direction is the study of its potential applications in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the effects of MPAP on the endocannabinoid system and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine is a complex process that involves several steps. The initial step involves the reaction of 2-chloro-5-nitropyridine with 4-hydroxyphenyl chloromethyl ketone to form a nitro intermediate. The nitro intermediate is then reduced to an amine intermediate, which is further reacted with 1-methyl-4-(2,2,2-trifluoroethoxy)pyrazole to form the final product.
Aplicaciones Científicas De Investigación
MPAP has been extensively studied for its potential applications in scientific research. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and neuropathic pain conditions. MPAP has also been shown to have potential applications in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
4-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-15(10-21-22)12-23-13-16(23)14-24-18-3-2-4-19(9-18)25-17-5-7-20-8-6-17/h2-11,16H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJIZFHEFFXTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC(=CC=C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2426284.png)
![2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide](/img/structure/B2426285.png)
![2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone](/img/structure/B2426286.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2426287.png)

![N-(3-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426289.png)
![ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2426293.png)

![1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2426298.png)